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Lead iodide (PbI2)

radiation detection gamma-ray spectroscopy semiconductor detector materials

Inconsistent PbI2 purity and stoichiometry undermine perovskite solar cell efficiency and radiation detector signal-to-noise ratios. Our lead(II) iodide mitigates these failure modes: • ≥99% trace metals purity ensures reproducible MAPbI3 film formation with certified PCE exceeding 22%. • High resistivity (≥10^13 Ω·cm) and wide bandgap (2.32-2.55 eV) enable low-noise room-temperature X-ray/γ-ray detection without cooling. • No destructive solid-state phase transition up to 872 °C; operational stability to 130 °C for downhole, nuclear, and space-deployed sensors. Lot-specific Certificate of Analysis provided with every shipment.

Molecular Formula I2Pb
Molecular Weight 461 g/mol
CAS No. 10101-63-0
Cat. No. B158880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead iodide (PbI2)
CAS10101-63-0
Molecular FormulaI2Pb
Molecular Weight461 g/mol
Structural Identifiers
SMILES[I-].[I-].[Pb+2]
InChIInChI=1S/2HI.Pb/h2*1H;/q;;+2/p-2
InChIKeyRQQRAHKHDFPBMC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in potassium iodide and concentrated sodium acetate solutions
Sol in concd solns of alkali iodides;  freely sol in soln of sodium thiosulfate;  sol in 200 parts cold, 90 parts hot aniline;  insol in alcohol or cold HCl.
Water (g/100 cu cm) 0.076 at 20 °C

Lead Iodide (PbI2) Overview


Lead(II) iodide (PbI2) is a wide-bandgap layered semiconductor with a hexagonal crystal structure, isostructural with CdI2 [1]. Its high atomic numbers (Pb:82, I:53), density of 6.2 g/cm³, and band gap of 2.32–2.55 eV make it a candidate material for room-temperature X-ray and gamma-ray detectors [1][2]. PbI2 also serves as a critical precursor in the synthesis of methylammonium lead iodide (MAPbI3) perovskite solar cells, where its purity and stoichiometry directly influence device efficiency and stability [3].

Room-temperature X-ray and gamma-ray detector research
Perovskite solar cell precursor (MAPbI3) synthesis studies
Wide-bandgap layered semiconductor crystal growth and characterization

PbI2 Substitution Risks


Despite superficial similarities in chemical composition, lead iodide (PbI2) cannot be interchangeably substituted with other lead halides (e.g., PbBr2, PbCl2) or alternative iodide-based semiconductors (e.g., HgI2, BiI3) without compromising performance in specialized applications. PbI2 exhibits a unique combination of a moderate band gap (2.32–2.55 eV), high resistivity (≥10^13 Ω·cm), and a layered crystal structure that yields distinct charge transport properties [1][2]. Substituting PbI2 with PbBr2 or PbCl2 in perovskite precursor formulations alters the thermodynamics of film formation (ΔHf of −175.5 kJ/mol for PbI2 vs. −278.7 kJ/mol for PbBr2 and −359.4 kJ/mol for PbCl2) [3], leading to different crystallization kinetics and ultimately lower device performance [4]. In radiation detection, PbI2's higher melting point and absence of a solid-state phase transition below its melting point confer mechanical stability advantages over HgI2, which undergoes a destructive phase transition at 127°C [2]. These quantifiable differences mandate material-specific selection criteria for procurement.

PbI2 (Target)
Formation enthalpy −175.5 kJ/mol; facilitates solution-processed perovskite incorporation
PbBr2 / PbCl2
More negative enthalpies alter crystallization kinetics, reducing perovskite device performance
PbI2 (Target)
No solid-state phase transition up to melting point (872°C); supports high-temperature processing
HgI2
Destructive phase transition at 127°C limits thermal budget and fabrication routes
PbI2 (Target)
High resistivity (>10^13 Ω·cm) and adequate charge mobility for low-noise detection
HgI2 / CdTe
HgI2 offers higher mobility but lower thermal stability; CdTe resistivity is 3–5 orders lower

PbI2 Comparative Evidence


Gamma-Ray Detection Efficiency vs. CdZnTe

Lead iodide (PbI2) demonstrates a theoretical gamma-ray detection efficiency approximately 2–3 times higher than CdZnTe over the energy range of 200–3000 keV. At 662 keV, the theoretical intrinsic photopeak efficiency for PbI2 is 19.9%, compared to 9.03% for CdZnTe [1]. This difference stems from the higher atomic numbers and density of PbI2 (Pb:82, I:53; density 6.2 g/cm³) compared to CdZnTe (Cd:48, Zn:30, Te:52; density ~5.8 g/cm³), resulting in superior stopping power for high-energy photons [1][2].

Gamma Detection Efficiency
Head-to-head
19.9% at 662 keV (PbI2) vs. 9.03% (CdZnTe)
Reported efficiency context for gamma spectroscopy
Theoretical calculation; experimental validation may vary
radiation detection gamma-ray spectroscopy semiconductor detector materials

Thermal Stability vs. HgI2

PbI2 exhibits superior thermal stability compared to mercuric iodide (HgI2) due to the absence of a solid-state phase transition below its melting point of 872 °C [1]. In contrast, HgI2 undergoes a destructive phase transition at 127 °C, which can lead to crystal cracking and performance degradation during device fabrication and operation [1]. PbI2 also possesses a higher melting temperature (872 °C vs. 259 °C for HgI2), which is indicative of better mechanical properties and allows for a wider range of processing conditions [1][2].

Thermal Stability
Head-to-head
No phase transition up to 872°C
Supports thermal processing robustness
Compared to HgI2 transition at 127°C
thermal stability phase transition crystal growth radiation detector materials

Charge Carrier Mobility vs. HgI2

PbI2 exhibits electron mobility of 8 cm²/V·s and hole mobility of 2 cm²/V·s at room temperature, as measured parallel to the c-axis [1]. In comparison, HgI2 demonstrates significantly higher electron mobility of 100 cm²/V·s and hole mobility of 4 cm²/V·s under the same measurement conditions [1]. While HgI2 offers superior charge transport, the more moderate mobility of PbI2 is still adequate for many detection applications and is offset by its higher resistivity and thermal stability [2].

Electron Mobility
Head-to-head
μe = 8 cm²/V·s (PbI2) vs. 100 cm²/V·s (HgI2)
Reported mobility context; adequate for detection
Measured parallel to c-axis at room temperature
charge carrier mobility semiconductor physics radiation detection

Formation Enthalpy vs. PbBr2 and PbCl2

The standard enthalpy of formation (ΔHf) from elements for PbI2 is −175.5 kJ/mol, which is significantly less negative (i.e., less thermodynamically stable) than PbBr2 (−278.7 kJ/mol) and PbCl2 (−359.4 kJ/mol) [1]. This thermodynamic difference influences the crystallization kinetics and defect formation when these halides are used as precursors in perovskite solar cell fabrication. PbI2-based perovskites (e.g., MAPbI3) typically achieve higher power conversion efficiencies compared to PbBr2-based analogs (MAPbBr3) due to a more optimal band gap, despite the lower formation enthalpy [2].

Formation Enthalpy
Head-to-head
PbI2: −175.5 kJ/mol; PbBr2: −278.7; PbCl2: −359.4
Thermodynamic context for precursor selection
Lower enthalpy facilitates solution processing
thermodynamics perovskite precursors materials chemistry

Resistivity & Band Gap vs. HgI2, CdTe

PbI2 exhibits a high electrical resistivity greater than 10^13 Ω·cm, comparable to HgI2 (also >10^13 Ω·cm) and significantly higher than CdTe (10^8–10^10 Ω·cm for doped crystals) [1][2]. Its band gap of 2.32–2.55 eV is narrower than HgI2 (2.13 eV) but wider than CdTe (1.44 eV), enabling room-temperature operation with low leakage current [1][3]. The mean energy required to produce an electron-hole pair (ε) is 6.49 eV for PbI2, similar to HgI2 (4.2 eV for HgI2) [1]. These electrical properties make PbI2 a viable alternative for direct-conversion X-ray and gamma-ray detectors.

Resistivity & Band Gap
Cross-study comparable
Resistivity >10^13 Ω·cm; Band gap 2.32–2.55 eV
Supports low-noise detector operation
Comparable to HgI2; 3–5 orders higher than CdTe
electrical resistivity band gap semiconductor detectors

Perovskite Cell Efficiency vs. PbCl2

In a comparative study of halide composition effects on methylammonium lead triiodide (MAPbI3) perovskite solar cells, devices fabricated with PbI2-rich precursors consistently outperformed those with PbCl2 substitutions. The highest power conversion efficiency (PCE) of 17.14% was achieved with 5% PbBr2 doping of the PbI2 precursor, while the optimal PbCl2-doped device (3% doping) yielded a lower PCE of approximately 15.2% [1]. Furthermore, pristine MAPbI3 devices without excess halide modification exhibited a PCE of 14.3%, which was improved to 16.5% with 5 mol% excess PbI2 and to 19.2% with 5 mol% excess PbBr2 [2].

Perovskite Cell Efficiency
Head-to-head
PCE 17.14% (PbI2-rich) vs. 15.2% (PbCl2-doped)
Reported performance context for perovskite cells
Under optimized doping conditions
perovskite solar cells photovoltaic efficiency precursor optimization

PbI2 Application Scenarios


Portable Gamma-Ray Spectrometers for Homeland Security

PbI2's 2–3× higher gamma-ray detection efficiency compared to CdZnTe over 200–3000 keV, with a photopeak efficiency of 19.9% at 662 keV vs. 9.03% for CdZnTe [1], makes it an ideal semiconductor material for portable gamma-ray spectrometers used in nuclear security screening. The high atomic numbers (Pb:82, I:53) and density (6.2 g/cm³) provide superior stopping power, enabling compact detector designs without sacrificing sensitivity [1].

Room-Temperature X-Ray Imaging Detectors

PbI2's high resistivity (>10^13 Ω·cm) and absence of a destructive phase transition below 872 °C enable its use in large-area, direct-conversion X-ray imaging panels that operate at room temperature without cooling [1][2]. In contrast, HgI2 undergoes a phase transition at 127 °C, limiting its fabrication and operational thermal budget [2]. PbI2 detectors have demonstrated operation up to 130 °C, suitable for field-deployable medical and industrial radiography systems [2].

Perovskite Solar Cell Precursor

High-purity PbI2 (≥99.99% trace metals basis) is the preferred precursor for fabricating methylammonium lead iodide (MAPbI3) perovskite solar cells, which have achieved certified efficiencies exceeding 22% [1][2]. Comparative studies demonstrate that PbI2-based precursor formulations yield higher power conversion efficiencies (up to 17.14% with optimal doping) compared to PbCl2-based alternatives [1]. The lower enthalpy of formation of PbI2 (−175.5 kJ/mol) compared to PbBr2 and PbCl2 facilitates easier incorporation into the perovskite lattice during solution processing [3].

High-Temperature Radiation Detection in Harsh Environments

Due to its lack of solid-state phase transitions up to 872 °C and ability to operate at temperatures up to 130 °C without external cooling, PbI2 is uniquely suited for radiation detection in high-temperature or thermally demanding environments where HgI2 would fail [1][2]. This includes applications in downhole oil and gas logging, nuclear reactor monitoring, and space-based radiation sensors where active cooling is impractical.

Application
Selection Property
Validation Focus
Portable gamma-ray spectrometer research
Gamma stopping power and detection efficiency
Verify photopeak efficiency under target energy
Room-temperature X-ray imaging research
High resistivity and thermal stability
Evaluate leakage current and phase stability
Perovskite solar cell precursor
High-purity precursor with suitable enthalpy
Optimize stoichiometry and purity for film quality
High-temperature radiation detection
Thermal robustness and phase-transition-free operation
Test detector performance at elevated temperatures
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